molecular formula C13H20ClNO2 B1440422 4-(3-Ethoxyphenoxy)piperidine hydrochloride CAS No. 1185298-97-8

4-(3-Ethoxyphenoxy)piperidine hydrochloride

Cat. No. B1440422
CAS RN: 1185298-97-8
M. Wt: 257.75 g/mol
InChI Key: PONQUJOPVXVLMZ-UHFFFAOYSA-N
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Description

“4-(3-Ethoxyphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185298-97-8 . It has a molecular weight of 257.76 .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13 (10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 257.76 .

Scientific Research Applications

Pharmacological Applications

  • Selective Serotonin Reuptake Inhibitor (SSRI) Properties : Derivatives of piperidine, such as Paroxetine hydrochloride, exhibit selective serotonin reuptake inhibitor properties. These are critical in the treatment of depression, anxiety disorders, and other psychological conditions (Germann, Ma, Han, & Tikhomirova, 2013).
  • Antibacterial and Antioxidant Properties : Certain piperidine hydrochlorides, including those with ethoxyphenoxy groups, have been investigated for their moderate antibacterial activity and significant antioxidant properties. These findings suggest potential applications in developing antimicrobial and protective agents against oxidative stress (Гаспарян et al., 2011).

Chemical Synthesis and Characterization

  • Crystal Structure Analysis : Research on similar piperidine compounds, like 4-Piperidinecarboxylic acid hydrochloride, offers insights into their crystal and molecular structure, which is fundamental for the design of new chemical entities with desired pharmacological or material properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • Synthesis Optimization : Studies on the synthetic processes of related compounds, such as Tamsunlosin hydrochloride, illustrate the importance of optimizing reaction conditions to achieve high yield, stability, and quality. This knowledge is directly applicable to the synthesis of complex piperidine derivatives (Zhang Jin, 2013).

Material Science Applications

  • Antioxidants for Polypropylene Copolymers : Piperidine derivatives synthesized with phenolic and amino groups have been tested as antioxidants in polypropylene copolymers, highlighting the potential of piperidine compounds in enhancing the durability and stability of polymer materials (Desai et al., 2004).

Safety and Hazards

The compound is labeled as an irritant . For safety, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-(3-ethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONQUJOPVXVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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